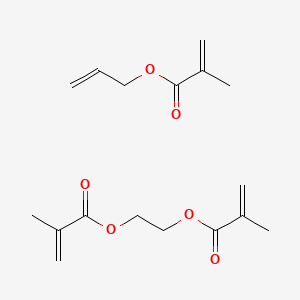
2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate is a polymeric compound widely used in various industrial applications. This compound is known for its excellent mechanical properties, chemical resistance, and versatility in different formulations. It is commonly used in coatings, adhesives, and sealants due to its robust performance characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate typically involves free radical polymerization. This process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are mixed with the initiators and other additives to control the polymerization rate and molecular weight distribution. The reaction conditions are carefully monitored to ensure consistent product quality and performance.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The polymer can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles like amines and thiols can react with the polymer under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the polymer chain.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible coatings and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and sealants.
Wirkmechanismus
The mechanism of action of 2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate involves the formation of a cross-linked polymer network. The polymerization process creates a three-dimensional structure that imparts mechanical strength and chemical resistance to the material. The molecular targets and pathways involved in this process include the interaction of the monomers with the initiators and the subsequent propagation of the polymer chain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methacrylic acid, ethylene ester
- Diglycol dimethacrylate
- Ethylene dimethacrylate
- Ethylene glycol bis(methacrylate)
- Ethylene glycol dimethacrylate
Uniqueness
2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate stands out due to its unique combination of mechanical properties and chemical resistance. Compared to similar compounds, it offers enhanced performance in demanding applications, making it a preferred choice in various industrial and research settings .
Eigenschaften
CAS-Nummer |
182212-41-5 |
|---|---|
Molekularformel |
C17H24O6 |
Molekulargewicht |
324.373 |
IUPAC-Name |
2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H14O4.C7H10O2/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4-5-9-7(8)6(2)3/h1,3,5-6H2,2,4H3;4H,1-2,5H2,3H3 |
InChI-Schlüssel |
MRFOTSXVCULFDT-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCC=C |
Synonyme |
ALLYL METHACRYLATES CROSSPOLYMER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















